molecular formula C25H21N3O3 B15038247 4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid

Cat. No.: B15038247
M. Wt: 411.5 g/mol
InChI Key: OWERKTVMBZKMKP-SXGWCWSVSA-N
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Description

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinazolinone core, a dimethylaminophenyl group, and a benzoic acid moiety, making it a subject of interest in organic chemistry and material science.

Chemical Reactions Analysis

Types of Reactions

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-{(Z)-2-[4-(dimethylamino)phenyl]ethenyl}-4-oxoquinazolin-3(4H)-yl]benzoic acid is unique due to its combination of a quinazolinone core, a dimethylaminophenyl group, and a benzoic acid moiety. This unique structure imparts specific electronic and steric properties, making it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

4-[2-[(Z)-2-[4-(dimethylamino)phenyl]ethenyl]-4-oxoquinazolin-3-yl]benzoic acid

InChI

InChI=1S/C25H21N3O3/c1-27(2)19-12-7-17(8-13-19)9-16-23-26-22-6-4-3-5-21(22)24(29)28(23)20-14-10-18(11-15-20)25(30)31/h3-16H,1-2H3,(H,30,31)/b16-9-

InChI Key

OWERKTVMBZKMKP-SXGWCWSVSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C\C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O

Origin of Product

United States

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